Seychellene

Catalog No.
S600296
CAS No.
M.F
C15H24
M. Wt
204.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seychellene

Product Name

Seychellene

IUPAC Name

3,6,8-trimethyl-2-methylidenetricyclo[5.3.1.03,8]undecane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-5-7-14(3)11(2)12-6-8-15(14,4)13(10)9-12/h10,12-13H,2,5-9H2,1,3-4H3

InChI Key

QQWUXXGYAQMTAT-UHFFFAOYSA-N

SMILES

CC1CCC2(C(=C)C3CCC2(C1C3)C)C

Synonyms

seychellene

Canonical SMILES

CC1CCC2(C(=C)C3CCC2(C1C3)C)C

Description

Seychellene is a natural product found in Valeriana celtica, Pogostemon cablin, and other organisms with data available.

Seychellene is a tricyclic sesquiterpene with the molecular formula C15H24C_{15}H_{24}. It is primarily derived from the essential oil of the patchouli plant, Pogostemon cablin, and is characterized by its unique tricyclo[5.3.1.0^{3,8}]undecane structure. This compound has garnered attention due to its intriguing structural properties and potential applications in various fields, including perfumery and pharmacology .

, including:

  • Retro-Michael Reactions: Seychellene can participate in retro-Michael reactions, leading to the formation of various cyclohexenone derivatives .
  • Cycloaddition-Michael Reactions: This method has been employed for its total synthesis, allowing for the construction of its complex tricyclic framework .
  • Hydrogenation: The compound can be hydrogenated to yield stereoisomers, which are essential for its biological activity .

Seychellene exhibits several notable biological activities:

  • Antimicrobial Properties: Research indicates that seychellene possesses antimicrobial activity, making it a candidate for natural preservative applications .
  • Insecticidal Effects: Its efficacy as an insect repellent has been documented, suggesting potential use in pest control formulations .
  • Anti-inflammatory Activity: Some studies have indicated that seychellene may exhibit anti-inflammatory properties, although further research is necessary to fully understand its mechanisms of action .

Multiple synthesis methods have been developed for seychellene, reflecting its structural complexity:

  • Total Synthesis via Cycloaddition-Michael Reaction: This approach allows for the efficient construction of the tricyclic structure through a series of stereoselective steps .
  • Enantiospecific Synthesis: Recent advancements have led to enantiospecific total syntheses that utilize Claisen rearrangement and ring-closing metathesis reactions to achieve desired stereochemistry .
  • Piers Method: A notable method involves the conversion of norseychellanone to seychellene, demonstrating a relatively short synthetic route .

Seychellene has several applications across different industries:

  • Fragrance Industry: Due to its pleasant aroma, seychellene is used in perfumes and scented products.
  • Pharmaceuticals: Its biological activities suggest potential applications in developing natural antimicrobial and anti-inflammatory agents.
  • Agriculture: The insecticidal properties make it a candidate for natural pesticide formulations.

Research on seychellene's interactions with other compounds has revealed insights into its biological mechanisms:

  • Synergistic Effects: Studies have shown that seychellene can enhance the efficacy of other antimicrobial agents when used in combination, indicating potential for synergistic formulations .
  • Metabolic Pathways: Understanding how seychellene interacts within biological systems can help elucidate its pharmacological effects and guide further research into its therapeutic potential .

Seychellene shares structural and functional similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable Properties
SeychelleneTricyclic sesquiterpeneAntimicrobial, insecticidal
PatchoulolSesquiterpeneAntifungal, used in perfumery
FarnesolLinear sesquiterpeneAntimicrobial, fragrance component
BisabololMonoterpeneAnti-inflammatory, soothing properties
α-HumuleneSesquiterpeneAnti-inflammatory, potential anticancer

Seychellene's unique tricyclic structure differentiates it from linear sesquiterpenes like farnesol and other cyclic terpenes, contributing to its distinct biological activities and applications in various fields. Its specific interactions and synthesis methods also set it apart from related compounds, making it a valuable subject for ongoing research.

XLogP3

5.1

Dates

Modify: 2024-02-18

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